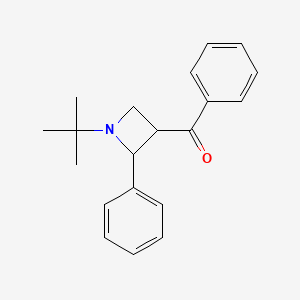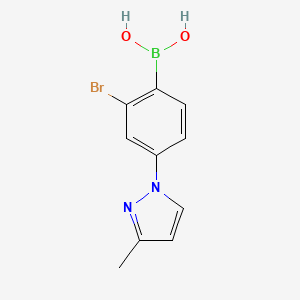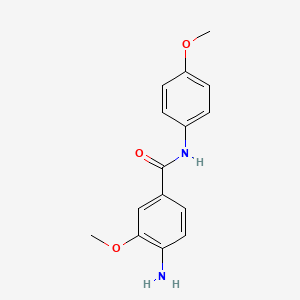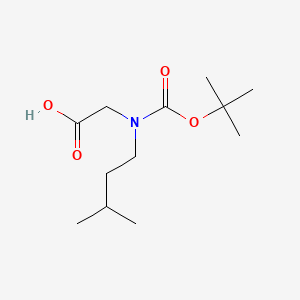
Heptyl(dimethyl)oxo-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine oxide, heptyldimethyl- is an organophosphorus compound characterized by the presence of a phosphine oxide group bonded to a heptyl chain and two methyl groups. This compound is part of a broader class of phosphine oxides, which are known for their stability and versatility in various chemical reactions. Phosphine oxides are widely used in organic synthesis, catalysis, and as intermediates in the production of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphine oxide, heptyldimethyl- can be synthesized through the oxidation of its corresponding phosphine precursor. The typical synthetic route involves the reaction of heptyldimethylphosphine with an oxidizing agent such as hydrogen peroxide or oxygen. The reaction is usually carried out under controlled conditions to ensure complete oxidation and to prevent over-oxidation or degradation of the product.
Industrial Production Methods: In an industrial setting, the production of phosphine oxide, heptyldimethyl- may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of catalysts may also be employed to enhance the efficiency of the oxidation process.
Chemical Reactions Analysis
Types of Reactions: Phosphine oxide, heptyldimethyl- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the phosphine oxide back to its corresponding phosphine.
Substitution: The compound can participate in substitution reactions where the heptyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: Heptyldimethylphosphine.
Substitution: Phosphine oxides with different substituents replacing the heptyl or methyl groups.
Scientific Research Applications
Phosphine oxide, heptyldimethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biological systems and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
Phosphine oxide, heptyldimethyl- can be compared with other similar compounds such as:
Diphenylphosphine oxide: Known for its use in organic synthesis and as a ligand in coordination chemistry.
Triphenylphosphine oxide: Widely used as a byproduct in various chemical reactions and as a stabilizer in polymer chemistry.
Aminophosphine oxides: Contain amino groups and are used in catalysis and coordination chemistry.
Uniqueness: Phosphine oxide, heptyldimethyl- is unique due to its specific heptyl and dimethyl substituents, which confer distinct physical and chemical properties. These properties make it suitable for specific applications where other phosphine oxides may not be as effective.
Comparison with Similar Compounds
- Diphenylphosphine oxide
- Triphenylphosphine oxide
- Aminophosphine oxides
Properties
CAS No. |
56029-35-7 |
|---|---|
Molecular Formula |
C9H21OP |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
1-dimethylphosphorylheptane |
InChI |
InChI=1S/C9H21OP/c1-4-5-6-7-8-9-11(2,3)10/h4-9H2,1-3H3 |
InChI Key |
WRWMFQKTOOBPDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCP(=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate](/img/structure/B14077725.png)



![2'-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14077756.png)



![2-[2-(2-Carboxycyclohexanecarbonyl)oxyethoxycarbonyl]cyclohexane-1-carboxylic acid](/img/structure/B14077783.png)
